molecular formula C22H22 B579490 [(2R)-1,1-diphenylbutan-2-yl]benzene CAS No. 16557-52-1

[(2R)-1,1-diphenylbutan-2-yl]benzene

Cat. No.: B579490
CAS No.: 16557-52-1
M. Wt: 286.418
InChI Key: XOQKVDSJNTUZHD-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-1,1-diphenylbutan-2-yl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a butane chain with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1,1-diphenylbutan-2-yl]benzene typically involves the reaction of benzene with a suitable butane derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a butane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1,1-diphenylbutan-2-yl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Reduced hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

[(2R)-1,1-diphenylbutan-2-yl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-1,1-diphenylbutan-2-yl]benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzene: The simplest aromatic compound with a single benzene ring.

    Toluene: Benzene with a methyl group attached.

    Diphenylmethane: Benzene with two phenyl groups attached to a single carbon.

Uniqueness

[(2R)-1,1-diphenylbutan-2-yl]benzene is unique due to its specific structural arrangement, which includes a butane chain with two phenyl groups attached. This structure imparts distinct chemical properties and reactivity compared to simpler aromatic compounds like benzene and toluene.

Properties

CAS No.

16557-52-1

Molecular Formula

C22H22

Molecular Weight

286.418

IUPAC Name

[(2R)-1,1-diphenylbutan-2-yl]benzene

InChI

InChI=1S/C22H22/c1-2-21(18-12-6-3-7-13-18)22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3/t21-/m0/s1

InChI Key

XOQKVDSJNTUZHD-NRFANRHFSA-N

SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

(R)-1,1,2-Triphenylbutane

Origin of Product

United States

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